2-(methylamino)-N-(5-methylisoxazol-3-yl)acetamide hydrochloride
Overview
Description
2-(methylamino)-N-(5-methylisoxazol-3-yl)acetamide hydrochloride is a biochemical compound used for proteomics research . Its molecular formula is C7H11N3O2•HCl, and it has a molecular weight of 205.64 g/mol .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of 2-(methylamino)-N-(5-methylisoxazol-3-yl)acetamide hydrochloride. It’s worth noting that Sigma-Aldrich, a leading biochemical supplier, does not provide analytical data for this product .Molecular Structure Analysis
The molecular structure of 2-(methylamino)-N-(5-methylisoxazol-3-yl)acetamide can be represented by the SMILES stringCNCC(=O)Nc1cc(C)on1
. The InChI representation is 1S/C7H11N3O2/c1-5-3-6(10-12-5)9-7(11)4-8-2/h3,8H,4H2,1-2H3,(H,9,10,11)
. Physical And Chemical Properties Analysis
The molecular weight of 2-(methylamino)-N-(5-methylisoxazol-3-yl)acetamide hydrochloride is 205.64 g/mol . The compound is intended for research use only and is not intended for diagnostic or therapeutic use .Scientific Research Applications
1. Antimicrobial Properties
Compounds related to 2-(methylamino)-N-(5-methylisoxazol-3-yl)acetamide hydrochloride have shown promising results in antimicrobial applications. For instance, a study on isoxazole-based heterocycles, including derivatives of 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide, revealed significant in vitro antibacterial and antifungal activities (Darwish, Atia, & Farag, 2014). Additionally, N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides exhibited in vitro antimicrobial activity against bacterial and fungal strains (Marri, Kakkerla, Krishna, & Rajam, 2018).
2. Analgesic and Anti-Inflammatory Activities
A related compound, (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide hydrochloride, demonstrated significant analgesic effects in the hotplate test and displayed anti-inflammatory effects in a carrageenan model, comparable to sodium metamizole (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
3. Potential in Cancer Treatment
Research into 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, a compound with structural similarities, identified it as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, suggesting potential use in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
properties
IUPAC Name |
2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5-3-6(10-12-5)9-7(11)4-8-2;/h3,8H,4H2,1-2H3,(H,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLENVUVDHLXQLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-(5-methylisoxazol-3-yl)acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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